molecular formula C23H24N2O4S B2383438 Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 872209-38-6

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2383438
CAS No.: 872209-38-6
M. Wt: 424.52
InChI Key: ZXDHOTKGQUAIAN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a quinoline moiety, a piperidine ring, and a benzenesulfonyl group, making it a complex and intriguing molecule for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, piperidine-based molecules, and benzenesulfonyl-containing compounds. Examples include:

    Quinoline derivatives: Quinolone antibiotics like ciprofloxacin.

    Piperidine-based molecules: Piperidine alkaloids like piperine.

    Benzenesulfonyl-containing compounds: Sulfonamide antibiotics like sulfamethoxazole.

Uniqueness

What sets Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate apart is its unique combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-9-8-14-25(16-17)22-19-12-6-7-13-20(19)24-15-21(22)30(27,28)18-10-4-3-5-11-18/h3-7,10-13,15,17H,2,8-9,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHOTKGQUAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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